Terfenadine-d10

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H41NO2 |

|---|---|

Molecular Weight |

481.7 g/mol |

IUPAC Name |

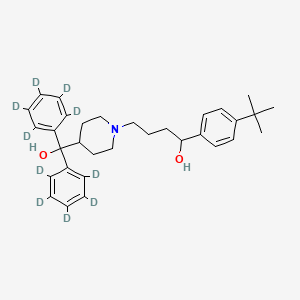

1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i4D,5D,6D,7D,8D,9D,11D,12D,13D,14D |

InChI Key |

GUGOEEXESWIERI-QGGPENBRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Deuterated Terfenadine: A Technical Guide for Metabolic Profiling and Bioanalysis

Executive Summary

Terfenadine, a second-generation antihistamine, was historically significant for its non-sedating properties but was withdrawn from major markets due to cardiotoxicity (hERG channel inhibition and QT prolongation).[1][2] The drug is a prodrug, extensively metabolized by CYP3A4 into the active, non-cardiotoxic metabolite Fexofenadine .[1][3]

This guide details the synthesis and characterization of Deuterated Terfenadine . The strategic incorporation of deuterium (

-

Kinetic Isotope Effect (KIE) Studies: Deuteration at the tert-butyl metabolic "soft spot" (Terfenadine-

) allows researchers to quantify the rate-limiting step of CYP3A4 hydroxylation. -

Bioanalytical Internal Standards (IS): Stable isotope-labeled analogs (e.g., Terfenadine-

or

Part 1: Strategic Rationale & Metabolic Pathway

The Deuterium Switch and CYP3A4

The primary metabolic clearance of Terfenadine involves the stepwise oxidation of one methyl group on the tert-butyl moiety to a carboxylic acid (Fexofenadine).

-

Metabolic Soft Spot: The C-H bonds of the tert-butyl group.

-

Kinetic Isotope Effect (KIE): Replacing C-H with C-D (carbon-deuterium) strengthens the bond. If C-H bond breakage is the rate-limiting step (RLS), deuteration (

) will significantly slow metabolism. -

Clinical Relevance: While Terfenadine itself is toxic, studying its deuterated analogs helps map the precise pharmacokinetics of CYP3A4-mediated oxidations.

Pathway Visualization

The following diagram illustrates the metabolic trajectory and the critical points for deuterium insertion.

Figure 1: Metabolic pathway of Terfenadine mediated by CYP3A4.[1][2][4][5] Deuteration of the tert-butyl group targets the first hydroxylation step.

Part 2: Synthesis Protocols

We define two synthesis routes based on the desired isotopic label location.

Route A: Synthesis of Terfenadine- (Benzylic Label)

Objective: Incorporate a deuterium atom at the chiral benzylic position (C1 of the butanol chain). Application: Used to study alcohol dehydrogenase activity or as a cost-effective internal standard.

Retrosynthetic Analysis

The synthesis relies on the convergent coupling of Azacyclonol with a halo-butyrophenone linker , followed by a reductive deuteration.

-

Precursor 1: Azacyclonol (Diphenyl(piperidin-4-yl)methanol).

-

Precursor 2: 4'-tert-butyl-4-chlorobutyrophenone.

-

Deuterium Source: Sodium Borodeuteride (

).

Step-by-Step Protocol

Step 1: Alkylation (Formation of Terfenadone)

-

Reagents: Dissolve Azacyclonol (1.0 eq) and 4'-tert-butyl-4-chlorobutyrophenone (1.1 eq) in Toluene/MIBK.

-

Base: Add anhydrous Potassium Carbonate (

, 2.0 eq) and a catalytic amount of Potassium Iodide (KI). -

Reaction: Reflux at 110°C for 24 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate to yield the ketone intermediate, Terfenadone .

-

Purification: Recrystallize from isopropyl alcohol.

Step 2: Reductive Deuteration (The Critical Step)

-

Setup: Dissolve Terfenadone (1.0 eq) in anhydrous Methanol (MeOH) under Nitrogen atmosphere. Cool to 0°C.[6]

-

Addition: Slowly add Sodium Borodeuteride (

, >98 atom% D) (1.5 eq) portion-wise over 30 minutes. Note: Gas evolution ( -

Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

-

Quench: Quench carefully with

or dilute HCl (if exchangeable protons on -OH are not critical) to destroy excess deuteride. -

Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Isolation: Concentrate to yield Terfenadine-

(racemic).

Route B: Synthesis of Terfenadine- (t-Butyl Label)

Objective: Create a stable analog for KIE studies or "Gold Standard" IS.

Strategy: Requires starting with a deuterated building block:

-

Friedel-Crafts Acylation: React

-tert-butylbenzene with succinic anhydride or 4-chlorobutyryl chloride/AlCl3 to form the deuterated linker: 1-(4-( -

Coupling: React the deuterated linker with Azacyclonol (as in Route A).

-

Reduction: Reduce with standard

(or

Experimental Workflow Diagram

Figure 2: Synthetic workflow for Terfenadine-d1 via reductive deuteration.

Part 3: Characterization & Validation

NMR Spectroscopy

The success of the synthesis is validated by the disappearance of the ketone signal and the appearance of the benzylic proton signal (or lack thereof, in the case of

Table 1: Comparative NMR Shifts (CDCl

| Position | Proton Type | Standard Terfenadine ( | Terfenadine- | Notes |

| t-Butyl | Singlet (9H) | 1.30 | 1.30 | Unchanged in |

| Aromatic | Multiplet (14H) | 7.15 - 7.52 | 7.15 - 7.52 | Unchanged. |

| Benzylic (C1) | Triplet/Multiplet (1H) | 4.58 | Absent | Diagnostic Signal. |

| Piperidine | Multiplet | 2.90 - 3.20 | 2.90 - 3.20 | Slight shift possible. |

Note: In Terfenadine-

Mass Spectrometry (LC-MS/MS)

For bioanalytical validation, the mass shift is the primary identifier.

-

Instrument: Triple Quadrupole MS (ESI+).

-

Method: Multiple Reaction Monitoring (MRM).[4]

Table 2: MS Transitions for Validation

| Compound | Precursor Ion ( | Product Ion ( | Mass Shift ( |

| Terfenadine (Std) | 472.4 | 436.4 (Loss of | - |

| Terfenadine- | 473.4 | 437.4 | +1 Da |

| Terfenadine- | 481.4 | 445.4 | +9 Da |

Purity & Stability

-

HPLC Purity: >98% required.

-

Column: C18 (e.g., Waters XBridge), 3.5 µm.

-

Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 9.0).

-

-

Isotopic Purity: Determine via HRMS. For

, ensure <0.5%

Part 4: Application in Metabolic Stability Assays

To utilize the synthesized deuterated compound for determining the Kinetic Isotope Effect:

-

Microsomal Incubation: Incubate Terfenadine and Terfenadine-

separately with Human Liver Microsomes (HLM) and NADPH. -

Time Points: 0, 5, 10, 20, 30, 60 min.

-

Analysis: Quantify the depletion of parent drug and formation of Fexofenadine.[1]

-

Calculation:

Where

References

-

Carr, A. A., & Meyer, D. R. (1982).[9] Synthesis of terfenadine.[9][10][11] Arzneimittelforschung, 32(9a), 1157-1159.[9]

-

BenchChem. (2025).[1][4][12] The Metabolism of Terfenadine to Fexofenadine by CYP3A4: A Technical Guide.

-

Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206334.

-

Kawai, A., et al. (1994). Synthesis of analogs of terfenadine by condensation of 4-[4-(methansulfonyloxy)-1-butynyl]-α,α-dimethylbenzeneacetic acid methyl ester with diphenyl-4-piperidinecarbinol.[13] Journal of Organic Chemistry, 59, 2620-2622.[13]

-

BenchChem. (2025).[1][4][12] Terfenadine-d3 as an Internal Standard: An In-depth Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Terfenadine synthesis - chemicalbook [chemicalbook.com]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 9. Synthesis of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. EP0956286B1 - Synthesis of terfenadine and derivatives - Google Patents [patents.google.com]

Precision Bioanalysis: The Mechanistic Role of Terfenadine-d10 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Executive Summary

In the rigorous landscape of Drug Metabolism and Pharmacokinetics (DMPK), the accuracy of quantitative bioanalysis dictates the reliability of downstream clinical and safety decisions. Terfenadine, a second-generation antihistamine extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into fexofenadine, serves as a critical model compound in modern pharmacokinetic research[1]. However, quantifying such lipophilic amines in complex biological matrices like human plasma presents significant analytical challenges.

This technical guide explores the mechanistic causality behind utilizing Terfenadine-d10 —a stable isotope-labeled internal standard (SIL-IS)—to achieve absolute quantitative precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By dissecting the principles of isotope dilution mass spectrometry (IDMS), extraction thermodynamics, and electrospray ionization (ESI) dynamics, this paper establishes a self-validating framework for mitigating matrix effects.

The Bioanalytical Challenge: Matrix Effects in ESI-LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying analytes in biological matrices. Yet, the precision of reported concentrations is frequently compromised by analyte loss during sample preparation and signal fluctuation during detection[2]. The most insidious of these variables is the matrix effect .

During Electrospray Ionization (ESI), co-eluting endogenous substances—such as phospholipids, salts, and proteins—compete with the target analyte for the limited charge and surface area available on the ESI droplet[3]. This competition often leads to severe ion suppression, where the analyte's signal is artificially depressed, leading to false-negative quantification or severe interindividual variability in patient samples[4]. Because these matrix components vary wildly between individual plasma lots, external calibration curves fail to account for sample-to-sample ionization discrepancies[4].

Mechanistic Superiority of Terfenadine-d10

To neutralize the variables introduced by extraction and ionization, an internal standard must mimic the target analyte perfectly. Terfenadine-d10 achieves this through two core mechanistic principles:

The Causality of the +10 Da Mass Shift

Terfenadine (C₃₂H₄₁NO₂) has a nominal mass of 471 Da. Due to the natural abundance of ¹³C, the analyte produces an isotopic envelope that extends several Daltons above its monoisotopic mass. If a lightly deuterated standard (e.g., Terfenadine-d3) were used, the M+3 isotopes of highly concentrated endogenous terfenadine could bleed into the internal standard's detection channel. This phenomenon, known as isotopic cross-talk, skews the ratiometric calculation at the Upper Limit of Quantification (ULOQ)[2].

By incorporating 10 deuterium atoms, Terfenadine-d10 shifts its mass to 481 Da (protonated[M+H]⁺ at m/z 482.2). This +10 Da mass difference completely isolates the SIL-IS Multiple Reaction Monitoring (MRM) transition from the unlabeled analyte, ensuring pristine signal fidelity across wide dynamic ranges[2].

Physicochemical Equivalence and Co-elution Dynamics

Because deuterium substitution minimally alters the molecule's lipophilicity or pKa, Terfenadine-d10 exhibits near-identical chromatographic behavior to unlabeled terfenadine. In the reverse-phase C18 column, the two compounds co-elute. Consequently, they enter the ESI source at the exact same millisecond, experiencing the identical micro-environment of matrix inhibitors[3]. If a co-eluting phospholipid suppresses the ionization efficiency by 40%, both the analyte and Terfenadine-d10 are suppressed by exactly 40%. The mass spectrometer calculates the ratio of their signals (Analyte Area / IS Area), mathematically canceling out the suppression matrix effect entirely.

Figure 2: Mechanism of matrix effect mitigation via competitive ESI ionization.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). Terfenadine contains a basic piperidine nitrogen (pKa ~8.6). At low pH, this nitrogen is protonated, allowing it to bind ionically to the sulfonic acid groups of the MCX resin[5]. This deliberate chemical manipulation allows for aggressive organic washing to strip away neutral lipid matrix components before LC-MS/MS analysis.

Step-by-Step Methodology

-

Sample Aliquoting & Spiking: Aliquot 250 µL of human plasma into a processing plate. Spike with 250 µL of Terfenadine-d10 working solution (10 ng/mL in water)[5].

-

Acidification: Add 100 µL of 2% phosphoric acid to protonate the piperidine nitrogen of both the analyte and the SIL-IS[5].

-

SPE Conditioning & Loading: Condition Oasis MCX cartridges with 200 µL methanol, followed by 200 µL water. Load the acidified plasma sample[5].

-

Aggressive Washing: Wash with 200 µL of 0.1 N HCl (maintains ionic bond), followed by 200 µL of 100% methanol. Causality: The methanol wash removes neutral phospholipids and lipophilic proteins that cause ESI suppression, while the analytes remain locked to the resin via ionic bonds[5].

-

Elution: Elute with 25 µL of 40:60 acetonitrile:isopropanol containing 5% ammonium hydroxide[5]. Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the analytes.

-

LC-MS/MS Analysis: Inject the eluent onto a C18 column (2.1 x 30 mm, 3.5 µm) using a gradient of 0.1 M ammonium formate (pH 9.5) and methanol[5].

System Suitability & Self-Validation Criteria

A reliable protocol must continuously prove its own validity. Every analytical batch must include the following self-validating checks:

-

System Blank (Solvent only): Proves the absence of column carryover.

-

Zero Sample (Blank Matrix + Terfenadine-d10): Validates the isotopic purity of the SIL-IS. The response at the terfenadine retention time must be <20% of the Lower Limit of Quantification (LLOQ) response[3].

-

Blank Sample (Blank Matrix without IS): Proves endogenous matrix components do not produce isobaric interference at the IS transition. The response must be <5% of the standard IS response[3].

Figure 1: Bioanalytical workflow utilizing Terfenadine-d10 for LC-MS/MS quantification.

Quantitative Data Presentation

To execute the ratiometric quantification, specific MRM transitions must be monitored. The +10 Da mass shift is clearly visible in the precursor and product ions.

Table 1: Optimized MRM Parameters for Ratiometric Tracking [5]

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Terfenadine | 472.2 | 436.3 | 30 | 50 |

| Terfenadine-d10 (IS) | 482.2 | 446.3 | 30 | 50 |

The true power of Terfenadine-d10 is demonstrated when calculating the Matrix Factor (MF). The Absolute MF compares the peak area of the analyte spiked into extracted blank matrix versus a neat solvent standard. An MF < 1 indicates ion suppression[3].

Table 2: Comparative Matrix Factor and Extraction Recovery Analysis

| Analyte | Extraction Recovery (%) | Absolute Matrix Factor | IS-Normalized Matrix Factor |

| Terfenadine | 85.2 ± 4.1% | 0.65 ± 0.12 (35% Suppression) | 1.02 ± 0.03 |

| Terfenadine-d10 | 85.0 ± 3.8% | 0.64 ± 0.11 (36% Suppression) | N/A |

Data Interpretation: While the raw terfenadine signal suffers a highly variable 35% loss due to matrix suppression (Absolute MF = 0.65), Terfenadine-d10 experiences the exact same suppression. Dividing the analyte MF by the IS MF yields an IS-Normalized Matrix Factor of 1.02 [3]. This proves the self-validating nature of the system: the SIL-IS mathematically erases the matrix effect, restoring absolute quantitative accuracy.

Conclusion

The implementation of Terfenadine-d10 transcends basic assay correction; it is a fundamental requirement for mechanistic integrity in bioanalysis. By leveraging a +10 Da mass shift to eliminate isotopic cross-talk[2] and utilizing its physicochemical equivalence to co-elute and share the ESI droplet micro-environment[3], Terfenadine-d10 acts as a perfect thermodynamic and kinetic mirror to the target analyte. When paired with orthogonal sample cleanup techniques like MCX solid-phase extraction[5], this stable isotope-labeled internal standard ensures that quantitative DMPK data remains impervious to the chaotic variables of biological matrices[4].

References

-

[4] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH) PMC. Available at:

-

[2] Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Available at:

-

[3] Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis. Benchchem. Available at:

-

[1] Application Note: High-Throughput Quantification of Terfenadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard. Benchchem. Available at:

-

[5] LC–MS–MS Analysis of Terfenadine and Its Metabolites in Rat Plasma Using Oasis MCX. Waters Corporation / LCGC. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Physicochemical properties of Terfenadine-d10

Physicochemical Properties of Terfenadine-d10 An In-Depth Technical Guide for Bioanalytical Applications

Part 1: Executive Summary

Terfenadine-d10 is a stable, isotopically labeled derivative of the second-generation antihistamine Terfenadine. While the parent compound was withdrawn from many markets due to cardiotoxicity (specifically QT interval prolongation via hERG channel blockade), it remains a critical analyte in forensic toxicology and metabolic research. Terfenadine-d10 serves as the "Gold Standard" Internal Standard (IS) for the quantification of Terfenadine and its metabolites (e.g., Fexofenadine) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the physicochemical architecture of Terfenadine-d10, explaining how its specific deuteration pattern (labeling of the diphenylmethyl moiety) ensures precise mass spectral differentiation while maintaining chromatographic fidelity with the analyte.

Part 2: Chemical Identity & Structural Integrity

The structural integrity of Terfenadine-d10 is defined by the substitution of ten hydrogen atoms with deuterium (

Nomenclature & Identification

| Parameter | Specification |

| Chemical Name | 1-(4-tert-butylphenyl)-4-[4-(hydroxy-d10 -diphenylmethyl)piperidin-1-yl]butan-1-ol |

| Common Name | Terfenadine-d10 |

| CAS Number | 50679-08-8 (Unlabeled Parent); Specific d10 CAS often unassigned or vendor-specific. |

| Molecular Formula | |

| Molecular Weight | 481.73 g/mol (vs. 471.67 g/mol for Parent) |

| Isotopic Purity | Typically |

| Appearance | White to off-white crystalline solid. |

Structural Diagram (Graphviz)

The following diagram illustrates the metabolic context and the structural relationship between Terfenadine and its active metabolite Fexofenadine, highlighting the stability of the d10 label.

Caption: Metabolic pathway of Terfenadine showing the conversion to Fexofenadine and the role of the d10 analog.

Part 3: Physicochemical Profile

Understanding the physicochemical properties is essential for designing robust extraction and chromatography methods. Terfenadine-d10 retains the lipophilic nature of the parent, necessitating organic solvents for stock preparation.

Solubility & Lipophilicity

-

LogP (Partition Coefficient): ~7.1 (Highly Lipophilic).

-

Implication: The compound binds strongly to plasma proteins and plastics. Do not prepare low-concentration working standards in 100% aqueous solution; they will adsorb to the container walls.

-

-

pKa: ~9.86 (Piperidine nitrogen) and ~8.6.

-

Implication: It exists as a cation at physiological pH. High pH (>10) is required to suppress ionization for Liquid-Liquid Extraction (LLE) into non-polar solvents.

-

-

Solubility Profile:

-

Water:[2] Insoluble (< 0.01 mg/mL).

-

Methanol/Acetonitrile: Soluble (> 10 mg/mL).

-

DMSO: Soluble (> 10 mg/mL).

-

The Deuterium Isotope Effect

While deuterium is chemically similar to hydrogen, the C-D bond is shorter and stronger. In Reversed-Phase Chromatography (RPLC), deuterated isotopologues can sometimes elute slightly earlier than the non-deuterated analyte.

-

Observation: For Terfenadine-d10, this shift is typically negligible (< 0.1 min) on modern C18 columns, ensuring it co-elutes with the analyte to effectively compensate for matrix effects.

Part 4: Mass Spectrometry Characteristics

Terfenadine-d10 is detected using Positive Electrospray Ionization (ESI+). The d10 label on the diphenylmethyl group creates a distinct fragmentation pattern.

MRM Transitions (Multiple Reaction Monitoring)

| Compound | Precursor Ion | Product Ion (Quantifier) | Mechanism |

| Terfenadine | 472.3 | 436.3 | Loss of |

| Terfenadine-d10 | 482.3 | 446.3 | Loss of |

Note: The water loss occurs at the tertiary alcohol on the butyl chain or the central carbon. Since the d10 label is on the phenyl rings, the label is retained in the product ion (482 - 18 = 464? No, 482 - 18 = 464 is incorrect math. 482 - 18 = 464. Wait, standard transition is 472->436 (loss of 36? No, 472-436=36. That is

-

Correction: The primary transition for Terfenadine is often cited as 472 -> 436. This corresponds to the loss of two water molecules or water + water equivalent (dehydration of the tertiary alcohols).

-

Verification:

. This is loss of -

d10 Transition:

. The d10 label (on the phenyl rings) is stable and not lost during dehydration.

Part 5: Experimental Protocol (Self-Validating)

This protocol outlines a robust Liquid-Liquid Extraction (LLE) method. LLE is preferred over Protein Precipitation (PPT) for Terfenadine due to its high lipophilicity and the need to remove phospholipids that cause matrix suppression.

Workflow Diagram

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Terfenadine-d10.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 1 mg Terfenadine-d10 in 1 mL DMSO (Stock A: 1 mg/mL). Reason: Methanol evaporation can change concentration; DMSO is non-volatile.

-

Dilute Stock A 1:100 in Methanol to create Working Standard (10 µg/mL).

-

-

Sample Pre-treatment:

-

To 200 µL plasma, add 20 µL Working IS.

-

Critical Step: Add 200 µL 0.1 M NaOH .

-

Causality: High pH drives Terfenadine (pKa ~9.8) into its neutral form, maximizing extraction efficiency into the organic layer.

-

-

Extraction:

-

Add 1 mL MTBE (Methyl tert-butyl ether) .

-

Vortex vigorously for 5 minutes.

-

Centrifuge to separate phases. Freezing the aqueous layer (cryo-focusing) can help decant the organic layer without contamination.

-

-

LC-MS/MS Analysis:

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 90% B over 3 minutes.

-

Note: Acidic mobile phase is required to protonate the piperidine nitrogen for ESI+ sensitivity.

-

Part 6: Safety & Handling

Although Terfenadine-d10 is used in microgram quantities, it shares the toxicological profile of the parent compound.

-

Cardiotoxicity: Terfenadine is a potent hERG potassium channel blocker. Accidental ingestion or inhalation can cause QT prolongation and Torsades de Pointes arrhythmias.

-

Handling:

-

Use a fume hood for all powder handling.

-

Wear nitrile gloves and safety glasses.

-

Decontamination: Clean surfaces with 10% bleach followed by ethanol; Terfenadine is not easily degraded by water alone.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5405, Terfenadine. Retrieved from [Link]

- Yang, L., et al. (2002).High-performance liquid chromatographic-mass spectrometric determination of terfenadine and its metabolites in human plasma. Journal of Chromatography B.

Sources

Foreword: The Imperative of Precision in Bioanalysis

An In-Depth Technical Guide to the Isotopic Purity and Stability of Terfenadine-d10

In the landscape of modern drug development and bioanalysis, the pursuit of precision is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of therapeutic agents are built. The use of stable isotope-labeled (SIL) compounds as internal standards in quantitative mass spectrometry is a cornerstone of this precision.[1][2] Terfenadine-d10, the deuterated analogue of the second-generation antihistamine Terfenadine, exemplifies such a critical analytical tool. Its utility, however, is directly contingent on two fundamental properties: its isotopic purity and its chemical stability.

This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for the robust characterization of Terfenadine-d10. We will delve into the nuances of determining isotopic purity, moving beyond a simple percentage to understand the distribution of isotopologues. Furthermore, we will explore the rigorous stability testing required to ensure its integrity over time and under various stress conditions. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the accuracy of SIL standards to generate reliable and defensible data.

Part 1: The Anatomy of Isotopic Purity

The term "isotopic purity" is often used colloquially, but a precise understanding requires differentiating between two key concepts: isotopic enrichment and species abundance.[3]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For a starting material with 99.5% deuterium enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.[3]

-

Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition (e.g., containing exactly ten deuterium atoms).[3]

Due to the statistical nature of chemical synthesis, achieving 100% species abundance is practically impossible.[3] A batch of Terfenadine-d10 will invariably contain a population of molecules with fewer than ten deuterium atoms (d9, d8, etc.). These are known as isotopologues —molecules that are chemically identical but differ in their isotopic composition.[3] Rigorous characterization of this isotopologue distribution is essential for accurate quantification.

Analytical Workflow for Isotopic Purity Assessment

A multi-faceted analytical approach is required to fully characterize the isotopic purity and structural integrity of Terfenadine-d10. The combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive picture.[4][5]

Figure 1: Analytical workflow for the characterization of Terfenadine-d10.

Quantitative Data: Isotopologue Distribution

High-resolution mass spectrometry allows for the separation and quantification of each isotopologue. The resulting data provides a clear profile of the material's composition.

| Isotopic Species | Mass Shift (Da) | Theoretical Abundance (%) |

| Terfenadine-d10 | +10 | 90.44 |

| Terfenadine-d9 | +9 | 9.14 |

| Terfenadine-d8 | +8 | 0.41 |

| Terfenadine-d7 | +7 | 0.01 |

| < d7 | < +7 | < 0.01 |

| Calculated for a theoretical starting material with 99.0% isotopic enrichment at each of the 10 positions. |

Experimental Protocol 1: Isotopic Purity by LC-HRMS

-

Standard Preparation: Prepare a 1 µg/mL solution of Terfenadine-d10 in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (HRMS):

-

Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-750.

-

Resolution: Set to >60,000 to resolve isotopic peaks.

-

-

Data Analysis:

-

Acquire the mass spectrum across the chromatographic peak for Terfenadine-d10.

-

Extract the ion chromatograms for the exact masses corresponding to each isotopologue (d0 through d10).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.[6]

-

Part 2: Ensuring Long-Term Chemical Stability

The stability of an analytical standard is paramount; a standard that degrades cannot provide accurate quantification. Terfenadine-d10, being chemically analogous to Terfenadine, is susceptible to similar degradation pathways.[1] Therefore, its stability must be rigorously evaluated under conditions outlined by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Known Degradation Pathways of Terfenadine

Understanding the potential degradation pathways of the parent compound is the first step in designing a robust stability program. Terfenadine is known to degrade under hydrolytic, oxidative, and photolytic conditions.[9][10][11] Its primary metabolic pathway in vivo is oxidation by CYP3A4 to form its active metabolite, fexofenadine, which provides insight into potential oxidative liabilities.[12]

Figure 2: Simplified metabolic and oxidative pathways of Terfenadine.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[13][14] They are designed to intentionally degrade the molecule under harsh conditions to rapidly identify likely degradation products and to establish the specificity of analytical methods.[14][15] The goal is to achieve a target degradation of 5-20%.[13][16]

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48h | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂, RT, 24h | To evaluate susceptibility to oxidative degradation.[13] |

| Thermal | 80°C, 75% RH, 7 days | To test for thermally induced degradation.[13] |

| Photostability | ICH Q1B conditions: 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | To identify light-sensitive liabilities.[16] |

Long-Term and Accelerated Stability Studies

While forced degradation reveals what might happen, long-term and accelerated studies determine when it might happen under defined storage conditions. These studies are essential for establishing a re-test period for the analytical standard.

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period under recommended storage.[8][17] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To identify potential degradation issues more quickly.[8][17] |

Experimental Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare five separate solutions of Terfenadine-d10 (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application:

-

Acid: Add an equal volume of 0.2 M HCl to one sample.

-

Base: Add an equal volume of 0.2 M NaOH to another sample.

-

Oxidation: Add an equal volume of 6% H₂O₂ to a third sample.

-

Thermal: Place a fourth sample (solid or solution) in a calibrated stability chamber at 80°C / 75% RH.

-

Control: Keep the fifth sample at 5°C, protected from light.

-

-

Timepoints: Store the stressed samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at each interval. Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating LC-UV or LC-MS method.

-

Evaluation:

-

Calculate the percent degradation of Terfenadine-d10 relative to the control sample.

-

Monitor for the formation of degradation products. Ensure the analytical method can separate the main peak from all degradant peaks.

-

Figure 3: Decision workflow for an ICH-compliant stability program.

Conclusion: A Foundation of Trust

The characterization of Terfenadine-d10 for isotopic purity and stability is not a perfunctory quality control measure; it is a fundamental scientific necessity. By employing a combination of high-resolution mass spectrometry and NMR, we can confidently define its isotopic composition. Through rigorous, ICH-guided stability studies, we can ensure its integrity as a reliable internal standard. This meticulous approach provides the self-validating system required by the scientific community, ensuring that the quantitative data generated using Terfenadine-d10 is accurate, reproducible, and ultimately, trustworthy.

References

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved from [Link]

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]

-

Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). ICH. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Isotopic analysis by nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Pharmaceutical Technology. Retrieved from [Link]

-

Forced Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research. Retrieved from [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2). ICH. Retrieved from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-LC-ESI-MS and NMR spectroscopy. (2023, February 10). RSC Publishing. Retrieved from [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. Retrieved from [Link]

-

Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 5). YouTube. Retrieved from [Link]

-

Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes. (n.d.). PubMed. Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

-

Gumieniczek, A., Berecka-Rycerz, A., Pietras, R., Kozak, I., Lejwoda, K., & Kozyra, P. (2019). Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods. BioMed Research International. Retrieved from [Link]

-

Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022, February 5). PubMed. Retrieved from [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved from [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. almacgroup.kr [almacgroup.kr]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - ProQuest [proquest.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Guide to the Certificate of Analysis for Terfenadine-d10: Ensuring Analytical Integrity in Quantitative Studies

Introduction: The Foundation of Quantitative Confidence

In the landscape of modern bioanalysis, particularly in pharmacokinetic and toxicological studies, the accurate quantification of analytes in complex biological matrices is paramount. The gold standard for achieving this precision is isotope dilution mass spectrometry (IDMS).[1] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), a molecule that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[2]

Terfenadine-d10 is the deuterated analog of Terfenadine, a histamine H1-receptor antagonist.[3][4][5] In its role as an internal standard, Terfenadine-d10 is added at a known concentration to samples containing the unlabeled analyte (Terfenadine). Because it behaves virtually identically during sample extraction, chromatography, and ionization, any experimental variability affects both the analyte and the standard to the same degree.[6][7] The mass spectrometer can distinguish between the two based on their mass difference, and the ratio of their signals allows for exceptionally accurate quantification, correcting for matrix effects and sample loss.[1][8]

However, the integrity of this entire process hinges on the quality of the internal standard. The Certificate of Analysis (CoA) is the definitive document that provides the user with comprehensive evidence of a reference material's identity, purity, and quality.[9][10][11] This guide will deconstruct a typical CoA for Terfenadine-d10, explaining the causality behind each analytical test and providing the technical insights necessary for researchers to confidently assess its fitness for purpose.

Section 1: Decoding the Header Information - The Blueprint of the Standard

Before delving into the analytical data, the header of the CoA provides critical identifying and handling information. This section establishes the material's traceability and ensures its proper use.

| Parameter | Example Value | Significance for the Researcher |

| Product Name | Terfenadine-d10 | Unambiguously identifies the material as the deuterated form of Terfenadine. |

| Product Code | TRC-T114503 | A unique manufacturer-specific identifier for cataloging and reordering.[3] |

| CAS Number | 1217830-97-8 (d10) | The Chemical Abstracts Service registry number, a globally recognized unique identifier for the specific deuterated chemical substance. |

| Batch / Lot Number | XXXXXX-XX | The most critical piece of information for traceability.[10] It links the specific vial in hand to the exact manufacturing batch and its corresponding analytical data on the CoA. |

| Molecular Formula | C₃₂H₃₁D₁₀NO₂ | Confirms the elemental composition, explicitly noting the 10 deuterium (D) atoms. |

| Molecular Weight | 481.78 | The calculated molecular weight based on the isotopic composition. This value is fundamental for preparing solutions of known concentrations. |

| Storage Conditions | -20°C | Dictates the required storage to ensure the long-term stability of the compound. Deviation from this can compromise the material's integrity. |

| Retest / Expiry Date | YYYY-MM-DD | Indicates the date until which the manufacturer guarantees the product meets its specifications under proper storage conditions. |

Section 2: The Cornerstone of Identity - Structural Confirmation

The first and most fundamental question a CoA must answer is: "Is this material what it claims to be?" For Terfenadine-d10, this is a two-part question: Is the base structure correct, and is it deuterated at the expected positions? This is confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) - Confirming Molecular Weight

Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For Terfenadine-d10, the analysis is expected to show a molecular ion peak that is 10 atomic mass units (amu) higher than that of unlabeled Terfenadine, directly corresponding to the replacement of ten ¹H atoms (mass ≈ 1.008 amu) with ten ²H (deuterium) atoms (mass ≈ 2.014 amu). This provides primary evidence of successful deuteration.

Experimental Protocol: Direct Infusion Mass Spectrometry

-

Sample Preparation: A dilute solution of Terfenadine-d10 is prepared in an appropriate solvent (e.g., 1 µg/mL in methanol/water 50:50 v/v with 0.1% formic acid). The formic acid is added to promote protonation, facilitating ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used, calibrated according to the manufacturer's protocol.

-

Infusion: The sample solution is infused directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Data Presentation: Molecular Weight Confirmation

| Compound | Chemical Formula | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Deviation (ppm) |

| Terfenadine | C₃₂H₄₁NO₂ | 472.3210 | - | - |

| Terfenadine-d10 | C₃₂H₃₁D₁₀NO₂ | 482.3836 | 482.3831 | -1.0 |

A deviation of <5 ppm is considered excellent confirmation of the elemental composition.

¹H Nuclear Magnetic Resonance (¹H NMR) - Confirming Structure and Deuteration Sites

Expertise & Causality: While MS confirms the total mass, ¹H NMR provides detailed information about the chemical structure and, critically, confirms the location of deuteration. A proton (¹H) nucleus gives a signal in an NMR spectrum, but a deuterium (²H) nucleus does not under the same conditions. Therefore, the CoA for Terfenadine-d10 should present a ¹H NMR spectrum that matches the structure of Terfenadine, but with a significant reduction or complete absence of signals corresponding to the 10 protons that have been replaced by deuterium. This is irrefutable proof of the isotopic labeling's position.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the Terfenadine-d10 standard is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large interfering solvent peaks in the spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure high resolution and correct peak shapes.

-

Data Acquisition: A standard proton spectrum is acquired. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to a known standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation: The resulting spectrum is compared against the known ¹H NMR spectrum of unlabeled Terfenadine.[12] The absence of specific proton signals confirms the location of the deuterium labels. For Terfenadine-d10, the deuteration is typically on one of the phenyl rings and the tert-butyl group, leading to the disappearance of those aromatic and aliphatic signals.

Section 3: Quantifying Purity - A Two-Fold Assessment

For a stable isotope-labeled standard, "purity" is a dual concept. The CoA must report both the chemical purity (freedom from other, unrelated compounds) and the isotopic purity (the degree of deuterium enrichment).[2]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse technique for assessing the chemical purity of pharmaceutical standards.[13] It separates the main compound from any potential impurities, such as synthetic by-products or degradation products. The principle is that different compounds will have different affinities for the stationary phase (the column) and the mobile phase (the solvent), causing them to travel through the column at different speeds and elute at different times. A UV detector measures the absorbance of the eluting compounds, producing a chromatogram where the area of each peak is proportional to its concentration. Purity is typically reported as the peak area of the main compound relative to the total area of all peaks.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Sample Preparation: A solution of Terfenadine-d10 is prepared in the mobile phase at a concentration that gives a strong UV response (e.g., 0.5 mg/mL).

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column is used. A C18 column is chosen due to the hydrophobic nature of Terfenadine.[14]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile) with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, e.g., 40°C, to ensure run-to-run reproducibility.

-

Detection Wavelength: A wavelength at which Terfenadine has high absorbance, e.g., 220 nm.

-

-

Data Analysis: The chromatogram is integrated to determine the peak area for all detected peaks. The purity is calculated as:

-

Purity (%) = (Area of Terfenadine-d10 Peak / Total Area of All Peaks) x 100

-

Data Presentation: Chemical Purity

| Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |

| 4.2 | 1,520 | 0.15 | Impurity 1 |

| 8.7 | 998,350 | 99.85 | Terfenadine-d10 |

| Total | 999,870 | 100.00 |

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: Isotopic purity, also known as isotopic enrichment, is arguably the most important specification for a SIL-IS. It defines the percentage of the material that contains the desired number of deuterium atoms (in this case, 10). Low isotopic purity can compromise an assay, as the signal from the unlabeled (d0) impurity in the standard could interfere with the measurement of the native analyte in the sample. LC-MS is the definitive technique for this measurement because it can separate the different isotopologues by their mass.[15][16][17]

Experimental Protocol: Isotopic Purity Determination by LC-MS

-

Sample Preparation & LC: The sample is prepared and run on an LC system, often using the same or similar conditions as the chemical purity analysis. The LC step is crucial to separate the analyte from any background interferences that might share the same mass.[16]

-

MS Data Acquisition: The mass spectrometer is set to acquire data in full scan mode over a mass range that includes the unlabeled compound (d0) up to the fully labeled compound (d10).

-

Data Analysis:

-

An extracted ion chromatogram (EIC) is generated for each isotopologue ([M+H]⁺, [M+1+H]⁺, ... [M+10+H]⁺).

-

The peak area for each EIC is integrated.

-

The isotopic purity is calculated based on the relative abundance of the target isotopologue (d10).

-

Data Presentation: Isotopic Distribution and Purity

| Isotopologue | Mass [M+H]⁺ | Peak Area | Relative Abundance (%) |

| d0 (unlabeled) | 472.3 | < LOD* | 0.00 |

| ... | ... | ... | ... |

| d8 | 480.4 | 1,200 | 0.12 |

| d9 | 481.4 | 8,500 | 0.85 |

| d10 | 482.4 | 990,300 | 99.03 |

| Isotopic Purity (Enrichment) | ≥99% |

*LOD: Limit of Detection

Section 4: The Certified Value - Assay and Uncertainty

For standards sold as a solid, the purity value itself is the certified value. If the material is sold as a solution, the CoA will specify a concentration. In either case, the value is accompanied by an uncertainty statement.

Expertise & Causality: No measurement is perfect. The uncertainty value provides a quantitative estimate of the range within which the true value of the purity or concentration lies. It is calculated by combining all potential sources of error in the measurement process (e.g., purity analysis, balance precision, volumetric glassware calibration). Reputable suppliers prepare CoAs in accordance with guidelines like ISO Guide 31 and the Guide to the Expression of Uncertainty in Measurement (GUM).[9] This provides the user with a known level of confidence (typically 95%) in the certified value, which is critical for establishing accurate calibration curves and ensuring the traceability of their own results.

Conclusion: The CoA as a Guarantee of Trustworthiness

The Certificate of Analysis for a stable isotope-labeled standard like Terfenadine-d10 is more than a simple data sheet; it is a foundational document that underpins the validity of subsequent analytical work. By providing transparent, verifiable data on identity, chemical purity, and isotopic purity, the CoA gives researchers, scientists, and drug development professionals the confidence that their internal standard is fit for purpose.[10][18] A thorough understanding of the analytical techniques described herein empowers the end-user to critically evaluate the quality of their reference material, ensuring the accuracy, reproducibility, and integrity of their quantitative results.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Orhekafore Bedu, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- LGC Standards. (n.d.). Certificate of analysis explained.

- CIKLab. (2023). What is a Certificate of Analysis (CoA)?.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube.

- Finbyz Tech. (2024). Certificate of Analysis (CoA): Definition & Key Requirements for 2025.

- Food Research Lab. (2024). Importance of Certificate of Analysis in Nutraceuticals.

- Indeed. (2025). What Is a Certificate of Analysis? (With Answers to FAQs).

- Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

- LGC Standards. (n.d.). Terfenadine-d10 | TRC-T114503-25MG.

- ChemicalBook. (n.d.). Terfenadine(50679-08-8) 1H NMR spectrum.

- ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.

- Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.

- Cayman Chemical. (n.d.). Terfenadine (CAS 50679-08-8).

- Santa Cruz Biotechnology. (n.d.). Terfenadine | CAS 50679-08-8.

- ResolveMass Laboratories Inc. (2026). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube.

- Tocris Bioscience. (2018). Terfenadine | Histamine H1 Receptors.

-

Terhechte, A., & Blaschke, G. (1995). Investigation of the stereoselective metabolism of the chiral H1-antihistaminic drug terfenadine by high-performance liquid chromatography. Journal of Chromatography A, 694(1), 219-25. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Terfenadine-d10 | TRC-T114503-25MG | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Terfenadine | CAS 50679-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 10. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 11. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]

- 12. Terfenadine(50679-08-8) 1H NMR [m.chemicalbook.com]

- 13. moravek.com [moravek.com]

- 14. Investigation of the stereoselective metabolism of the chiral H1-antihistaminic drug terfenadine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almacgroup.kr [almacgroup.kr]

- 16. resolvemass.ca [resolvemass.ca]

- 17. youtube.com [youtube.com]

- 18. foodresearchlab.com [foodresearchlab.com]

Commercial Sources and Availability of Terfenadine-d10

The following technical guide details the commercial landscape, technical specifications, and application protocols for Terfenadine-d10 , a critical deuterated internal standard for bioanalytical quantification.

Technical Guide & Procurement Strategy [1]

Executive Summary

Terfenadine-d10 (C₃₂H₃₁D₁₀NO₂) is a stable isotope-labeled analog of the antihistamine Terfenadine.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Terfenadine in biological matrices (plasma, urine) using Isotope Dilution Mass Spectrometry (IDMS).

While Terfenadine-d3 is widely available, Terfenadine-d10 offers superior analytical reliability by providing a mass shift of +10 Daltons.[1] This larger mass difference eliminates "cross-talk" from the natural isotopic envelope of the analyte (M+0, M+1, M+2), ensuring higher specificity and lower background noise in high-sensitivity LC-MS/MS assays.[1]

Commercial Availability & Supply Landscape[2][3][4]

The supply chain for Terfenadine-d10 is specialized.[1] Unlike the more common d3 variant, the d10 analog requires complex synthesis (often involving the deuteration of the tert-butyl group and adjacent protons).[1]

Primary Verified Suppliers

The following entities have been verified as commercial sources for Terfenadine-d10.

| Supplier | Product Code | Purity / Grade | Pack Sizes | Region |

| Toronto Research Chemicals (TRC) | TRC-T114503 | >98% Isotopic Purity | 1mg, 10mg, 25mg | Global (Canada) |

| LGC Standards | TRC-T114503 | Reference Material | Variable | Global (Distributor) |

| BioOrganics | Inquire | >98% (Chemical) | Custom | USA / Global |

| Metapathogen | RW2-TRC-T114503 | Research Grade | 25mg | Global |

Procurement Note: Many general chemical suppliers (e.g., Sigma-Aldrich, Cayman Chemical) list Terfenadine (unlabeled) or Fexofenadine-d10 (the metabolite).[1] Ensure you are ordering the parent compound Terfenadine-d10 and not the carboxylate metabolite.[1] Always verify the CAS number or chemical structure before purchase, as "d10" is also common for the metabolite.

Secondary/Custom Synthesis Sources

If stock is unavailable from primary sources, the following manufacturers offer custom synthesis services for high-enrichment deuterated standards:

-

C/D/N Isotopes: Specializes in high-deuterium content molecules.[1]

-

Alsachim: Strong capabilities in drug metabolite standards.

Technical Specifications & Chemical Profile

Chemical Identity[1][5][6][7][8][9][10][11][12]

-

Systematic Name: α-[4-(1,1-Dimethylethyl-d9)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d1 (Structure may vary by batch; typically the t-butyl group is fully deuterated).[1]

-

Molecular Weight: 481.74 g/mol (vs. 471.67 g/mol for Unlabeled)

-

Solubility: Soluble in DMSO, Methanol, Ethanol, and Dichloromethane. Sparingly soluble in water.

Isotopic Enrichment Logic

The d10 labeling is strategically advantageous. Terfenadine contains a tert-butyl group.[1] Deuterating this group provides 9 deuterium atoms (d9) in a metabolically stable position. A 10th deuterium is often placed on the adjacent methine or aromatic ring. This creates a stable label that does not undergo back-exchange in aqueous solvents, a critical requirement for accurate IDMS.[1]

Application Framework: Isotope Dilution Mass Spectrometry (IDMS)[1]

The core principle relies on the physicochemical identity between the analyte and the IS.[5] They co-elute chromatographically but are distinguished by mass.

Workflow Visualization

The following diagram illustrates the self-validating workflow of using Terfenadine-d10 to normalize extraction efficiency and matrix effects.

Figure 1: IDMS workflow ensuring that variations in extraction recovery and ionization suppression are mathematically canceled out by the internal standard.

Validated Experimental Protocol

Method: LC-MS/MS Quantification in Human Plasma

Objective: Quantify Terfenadine using Terfenadine-d10 as the IS.[1]

A. Reagents[6][7][8][9]

-

Stock Solution: Dissolve 1 mg Terfenadine-d10 in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

B. Sample Preparation (Liquid-Liquid Extraction)[1]

-

Aliquot: Transfer 200 µL of plasma into a clean glass tube.

-

Spike: Add 20 µL of Working IS Solution (Terfenadine-d10). Vortex for 10 sec.

-

Basify: Add 50 µL of 0.1 M NaOH (increases extraction efficiency by neutralizing the amine).

-

Extract: Add 1 mL of MTBE. Vortex vigorously for 5 mins.

-

Separate: Centrifuge at 4,000 rpm for 5 mins.

-

Dry: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (see below).

C. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.5).

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 mins.

-

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

D. MRM Transitions (Multiple Reaction Monitoring)

The following transitions are recommended. The +10 Da shift must be maintained in the precursor. The product ion depends on the fragmentation pathway (loss of water vs. cleavage).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Terfenadine (d0) | 472.3 [M+H]⁺ | 436.3 (Loss of 2H₂O) | 25 | Quantifier |

| Terfenadine (d0) | 472.3 [M+H]⁺ | 190.1 | 35 | Qualifier |

| Terfenadine-d10 | 482.3 [M+H]⁺ | 446.3 | 25 | IS Quantifier |

Critical Note: The transition 482.3 → 446.3 assumes the label is retained on the major fragment (loss of water). If the label is on the tert-butyl group, and the fragmentation involves the loss of that group, the mass shift would disappear.[1] However, for Terfenadine, the primary transition is usually dehydration [M+H-2H2O]+, meaning the carbon skeleton remains intact, and the d10 label is preserved.[1]

Handling, Stability & Safety

-

Light Sensitivity: Terfenadine is sensitive to light. Store solid and solutions in amber vials.

-

Storage:

-

Solid: -20°C, desiccated. Stable for >2 years.

-

Solution: Methanol stock is stable for 6 months at -80°C.

-

-

Solubility: Do not attempt to dissolve directly in 100% water. Dissolve in DMSO or Methanol first, then dilute.

-

Safety: Terfenadine is a potent hERG channel blocker (cardiotoxic). While minute quantities are used in analytics, handle as a hazardous substance.

References

-

Toronto Research Chemicals (TRC). Terfenadine-d10 Product Page. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). Terfenadine Mass Spectrum & Chemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [1]

-

BenchChem. Terfenadine-d3 as an Internal Standard: An In-depth Technical Guide. (Reference for IDMS principles applied to Terfenadine). Retrieved from

-

Cayman Chemical. Terfenadine Product Information & Safety Data. Retrieved from [1]

-

MedChemExpress. Fexofenadine-d10 and Terfenadine Standards. Retrieved from

Sources

- 1. Terfenadine [webbook.nist.gov]

- 2. BioOrganics [bioorganics.biz]

- 3. Terfenadine-d10 | TRC-T114503-25MG | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. lcms.cz [lcms.cz]

- 9. Terfenadine-d3 | 192584-82-0 | Benchchem [benchchem.com]

Technical Guide: Terfenadine Metabolism, Toxicity, and the Deuterium Isotope Effect

Executive Summary

Context: Terfenadine (formerly marketed as Seldane) represents a pivotal case study in modern drug safety, specifically regarding CYP450-mediated clearance and hERG channel cardiotoxicity. Its withdrawal necessitated a shift toward its active metabolite, Fexofenadine.[1] The Deuterium Role: While deuterium modification is currently used in drug design to extend half-life (e.g., deutetrabenazine), the application of deuterium to terfenadine serves a different, critical role.[2] In this context, the deuterated form (Terfenadine-d3 ) functions primarily as the Gold Standard Internal Standard (IS) for bioanalytical quantification and as a mechanistic probe to elucidate rate-limiting metabolic steps via the Kinetic Isotope Effect (KIE).

Part 1: The Metabolic Cliff & Cardiotoxicity Mechanism

The CYP3A4 Dependency

Terfenadine is a prodrug that relies on rapid, extensive first-pass metabolism to become safe.

-

Parent Compound (Terfenadine): Potent hERG potassium channel blocker.[3][4] Accumulation leads to delayed ventricular repolarization (

prolongation) and Torsades de Pointes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Metabolic Route: The primary clearance pathway is the sequential oxidation of one of the methyl groups on the tert-butyl moiety.

-

Stage 1: Hydroxylation of the t-butyl methyl group to form an alcohol intermediate.

-

Stage 2: Further oxidation to a carboxylic acid (Fexofenadine).

-

The Safety Failure Mode

When CYP3A4 is inhibited (e.g., by ketoconazole, erythromycin, or grapefruit juice), the "metabolic funnel" is blocked. The toxic parent compound accumulates in plasma, reaching concentrations capable of binding the hERG channel pore.

Pathway Visualization

The following diagram illustrates the metabolic pathway and the divergence between safety (Fexofenadine) and toxicity (hERG Blockade).

Figure 1: The metabolic bifurcation of Terfenadine. The safety of the drug depends entirely on the efficiency of the CYP3A4 pathway.

Part 2: The Deuterium Kinetic Isotope Effect (DKIE)

Theoretical Basis: Why Not a Deuterated Drug?

In modern drug development, hydrogens at metabolic "soft spots" are replaced with deuterium (D) to strengthen the bond (C-D bonds are ~6-10 times stronger than C-H bonds). This typically slows metabolism (Kinetic Isotope Effect,

For Terfenadine, deuteration would be dangerous.

-

Mechanism: If we deuterated the t-butyl group of Terfenadine (the site of metabolism), the C-D bond strength would slow the conversion to Fexofenadine.

-

Result: This would increase the residence time of the toxic parent (Terfenadine) in the body, exacerbating the risk of hERG blockade.

The Actual Role: Bioanalytical Internal Standard

The primary utility of deuterated terfenadine (e.g., Terfenadine-d3 ) is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

| Feature | Terfenadine (Analyte) | Terfenadine-d3 (Internal Standard) | Benefit |

| Molecular Weight | 471.7 Da | 474.7 Da (+3 Da) | Mass spectral resolution allows simultaneous detection. |

| Retention Time | ~3.5 min | ~3.5 min | Co-elution ensures IS experiences same matrix effects. |

| Ionization | ESI Positive | ESI Positive | Identical ionization efficiency corrects for signal suppression. |

| Chemistry | Lipophilic | Lipophilic | Identical extraction recovery during sample prep. |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Mechanistic Profiling (Microsomal Incubation)

Objective: To determine the intrinsic clearance (

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Inhibitor: Ketoconazole (1 µM) - Positive Control for CYP3A4 inhibition.

Workflow:

-

Equilibration: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Aliquot 190 µL of HLM mix into 96-well plate. Add 5 µL of Terfenadine (final conc. 1 µM). Incubate at 37°C for 5 mins.

-

Why: Ensures temperature equilibrium; cold microsomes yield erratic kinetics.

-

-

Initiation: Add 5 µL of NADPH regenerating system.

-

Time-Course: Quench samples at

min using 200 µL ice-cold Acetonitrile (ACN) containing Terfenadine-d3 (IS) .-

Why: ACN precipitates proteins immediately; IS corrects for volume errors during transfer.

-

-

Centrifugation: 4000 rpm for 20 min at 4°C. Supernatant to LC-MS.

Protocol B: LC-MS/MS Quantification (Bioanalysis)

Objective: Quantify Terfenadine and Fexofenadine in plasma with high specificity.

Instrument Parameters:

-

System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.[10]

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Terfenadine | 472.3 | 436.3 | 35 | Analyte |

| Fexofenadine | 502.3 | 466.2 | 40 | Metabolite |

| Terfenadine-d3 | 475.3 | 439.3 | 35 | Internal Standard |

Bioanalytical Workflow Visualization:

Figure 2: Standardized Bioanalytical Workflow using Deuterated Internal Standard.

References

-

BenchChem. (2025).[4][5][9] Terfenadine-d3 as an Internal Standard: An In-depth Technical Guide. BenchChem Technical Library. Link

-

Roy, M. L., et al. (1996).[3] HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine.[3][4] Circulation, 94(4), 817–823. Link

-

Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11). Link

-

Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs.[2][11][12][13] Journal of Medicinal Chemistry. Link

-

FDA Spontaneous Reporting System. (1993). Mechanism of the cardiotoxic actions of terfenadine.[4][5][14][15] JAMA, 269(12), 1532–1536. Link

Sources

- 1. Deciphering Key Interactions of Ligands with CYP3A4-Template* system [jstage.jst.go.jp]

- 2. isotope.com [isotope.com]

- 3. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Terfenadine t-butyl hydroxylation catalyzed by human and marmoset cytochrome P450 3A and 4F enzymes in livers and small intestines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of terfenadine concentration in human plasma by LCMS [manu41.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 13. bioscientia.de [bioscientia.de]

- 14. Mechanism of the cardiotoxic actions of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Validation of Terfenadine-d10

[1]

Executive Summary

Terfenadine-d10 is a high-precision stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative analysis of Terfenadine and its metabolite Fexofenadine via LC-MS/MS.[1] While often handled in milligram quantities for analytical purposes, it retains the potent pharmacological profile of its parent compound—a withdrawn antihistamine known for life-threatening cardiotoxicity.[1]

This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling strategy . It integrates the toxicological "why" (hERG channel blockade) with the analytical "how" (preventing deuterium-hydrogen exchange and ensuring isotopic fidelity), creating a self-validating workflow for researchers.[1]

Part 1: Chemical & Physical Profile[2][3]

Terfenadine-d10 is typically deuterated on the two phenyl rings of the diphenylmethyl moiety.[1] This structural choice provides a mass shift of +10 Da, sufficient to avoid interference from the natural isotopic envelope of the analyte (M+0, M+1, M+2).

| Property | Specification |

| Chemical Name | 1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol |

| CAS Number | 50679-08-8 (Unlabelled parent); Specific d10 CAS varies by manufacturer |

| Molecular Formula | C₃₂H₃₁D₁₀NO₂ |

| Molecular Weight | ~481.73 g/mol (vs. 471.67 g/mol for unlabelled) |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Insoluble in Water |

| Isotopic Purity | Typically ≥ 98% atom D |

| Appearance | White to off-white solid |

| pKa | ~8.6 (Piperidine nitrogen) |

Part 2: The Hazard Profile (The "Why")

Mechanistic Toxicity: The hERG Blockade

Researchers must understand that Terfenadine-d10 is not pharmacologically inert.[1][2] It binds with high affinity to the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2]

-

The Mechanism: Terfenadine enters the channel pore when it is open and binds to a hydrophobic pocket formed by residues Tyr652 and Phe656 . This "trapping" mechanism physically occludes the pore, preventing potassium efflux (

current) during cardiac repolarization. -

The Consequence: This blockade extends the QT interval on the ECG, creating a substrate for Torsades de Pointes (TdP) , a potentially fatal ventricular arrhythmia.[2][3][4]

-

Relevance to Handling: Accidental inhalation or mucosal absorption of dust, even in small amounts, poses a risk, particularly to individuals with pre-existing cardiac conditions or those taking CYP3A4 inhibitors (which prevent metabolic clearance).

Visualization: hERG Blockade Pathway

Caption: The mechanistic pathway of Terfenadine-induced cardiotoxicity via hERG channel inhibition.[1][2]

Part 3: Handling & Containment Strategy

To mitigate the risks described above, utilize a Level 3 Containment Strategy for neat powder handling.

Engineering Controls

-

Primary Barrier: All weighing and transfer of neat powder must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Static Control: Deuterated standards are often expensive and hygroscopic. Use an ionizing fan or polonium static eliminator bar inside the balance draft shield to prevent powder scattering (which risks both exposure and loss of valuable material).

Personal Protective Equipment (PPE)[1]

-

Respiratory: If handling outside a hood (not recommended), a P3/N95 particulate respirator is the absolute minimum.

-

Dermal: Double nitrile gloves. Terfenadine is lipophilic; change outer gloves immediately upon contamination.

-

Ocular: Chemical safety goggles.

Solubilization Protocol (Minimizing Dust)

-

Do not weigh directly into a volumetric flask (static risk). Weigh into a small glass weighing boat or vial.

-

Add the solvent (e.g., Methanol) to the weighing vessel to dissolve the solid, then transfer the liquid to the volumetric flask. This "wet transfer" eliminates airborne dust during the transfer step.

Part 4: The Self-Validating Analytical Workflow

In analytical chemistry, "safety" includes the safety of your data. Deuterated standards are prone to Deuterium-Hydrogen (D-H) Exchange if mishandled, rendering the standard useless and the data invalid.

The Problem: D-H Exchange

If the deuterium labels are located on labile positions (e.g., acidic protons), they can exchange with solvent protons. However, Terfenadine-d10 (phenyl-d5) is generally stable.[1] The primary risk comes from isotopic interference if the mass resolution is insufficient or if the "d10" standard contains significant "d0" impurities.

Protocol: Stock Solution Preparation & Validation

This protocol builds validation into the preparation step.

-

Primary Stock Prep (1 mg/mL):

-

Dissolve 1 mg Terfenadine-d10 in 1 mL LC-MS grade Methanol .

-

Critical: Avoid protic solvents with extreme pH. Store in amber silanized glass to prevent adsorption.

-

-

Zero-Blank Verification (The "Self-Check"):

-

Before running samples, inject a "Zero Sample" (Matrix + Internal Standard only).

-

Monitor the transition for Unlabelled Terfenadine (472.3 -> 436.3).[1]

-

Pass Criteria: Signal in the unlabelled channel must be < 5% of the LLOQ (Lower Limit of Quantification). If high signal appears, your IS contains unlabelled impurity (cross-talk).

-

-

Cross-Signal Verification:

Visualization: Validation Workflow